![molecular formula C32H24O3S B1590427 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan CAS No. 81385-77-5](/img/structure/B1590427.png)
5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Overview
Description
5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan (5,6-BMPT-2,3-DPTF) is an organic compound belonging to the class of thienofuran compounds. It is a colorless solid with a molecular formula of C22H18O2S. It is a promising material for various applications in organic electronics due to its unique properties such as high solubility, low toxicity, and good thermal stability.
Scientific Research Applications
Conjugation-Extended Tetrathiafulvalene Analogues
Research on conjugation-extended tetrathiafulvalene analogues involving a central aromatic 5-membered heterocyclic linking group has been significant. These compounds, including 2,5-bis(1,4-dithiafulven-6-yl)thiophene and 2,5-bis(1,4-dithiafulven-6-yl)furan, show potential in electronic and conductive applications due to their electrochemical redox properties. Studies have evaluated their donating ability and the thermodynamic stability of the radical cations, finding that complexes of these compounds exhibit relatively high conductivities, suggesting potential use in electronic devices (Takahashi et al., 1993).
Blue Fluorophores
Derivatives of 2,3-diphenylphenanthro[9,10-b]furans, prepared through key reactions involving phenanthrene-9,10-dione, have been identified as new blue fluorophores. These compounds display intense blue fluorescence both in solution and solid state, with crystallographic analysis revealing a slightly twisted helicene-like structure. Their electrochemical properties indicate high HOMO energy levels, making them promising for applications in optoelectronic devices and fluorescence-based sensors (Kojima et al., 2016).
Antimicrobial Agents
Studies on dicationic 2,5-bis(4-guanidinophenyl)furans and related compounds have demonstrated significant DNA binding affinities and antimicrobial activities. Several compounds synthesized showed low minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis and Candida albicans, with one compound exhibiting fungicidal activity against Aspergillus fumigatus. These findings suggest potential applications of these compounds as antimicrobial agents (Stephens et al., 2001).
Antiprotozoal Activity
The synthesis and evaluation of aza-analogues of furamidine for antiprotozoal activity have highlighted the potential of these compounds against Trypanosoma b.rhodesiense and Plasmodium falciparum. Certain diamidines exhibited IC(50) values of less than 10 nM against these pathogens, and some compounds were curative in an in vivo mouse model for trypanosomiasis. This research opens avenues for developing new therapeutic agents for protozoal infections (Ismail et al., 2003).
Biobased Polyesters
Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters by Candida antarctica Lipase B has led to the synthesis of novel biobased furan polyesters. These polyesters, with number-average molecular weights around 2000 g/mol, show promising physical properties for applications in sustainable materials and packaging (Jiang et al., 2014).
properties
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O3S/c1-33-25-17-13-22(14-18-25)28-30-32(36-31(28)24-15-19-26(34-2)20-16-24)27(21-9-5-3-6-10-21)29(35-30)23-11-7-4-8-12-23/h3-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJMFIDRSJIPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC3=C2OC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90515274 | |
| Record name | 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81385-77-5 | |
| Record name | 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90515274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




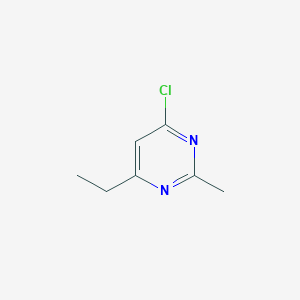
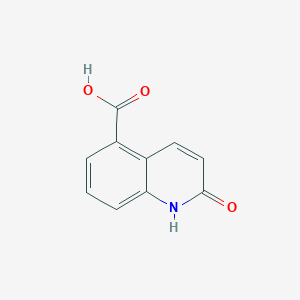
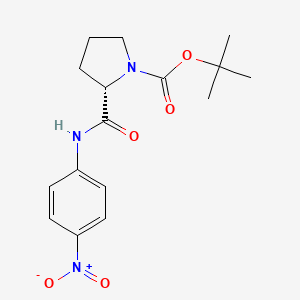
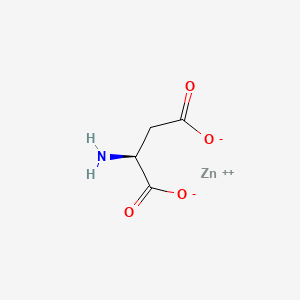

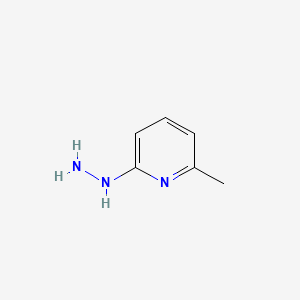

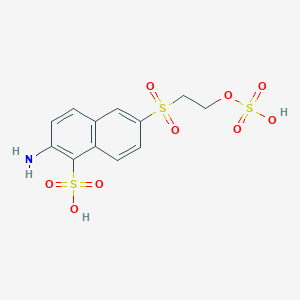


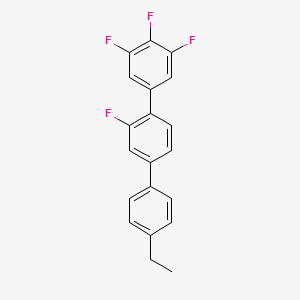
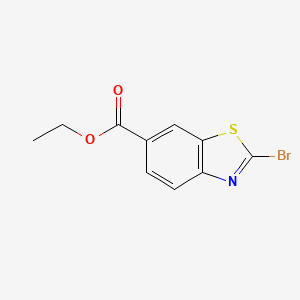
![8-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1590367.png)